molecular formula C13H12Cl2O3 B13743599 (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate CAS No. 1219452-59-1

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate

Katalognummer: B13743599
CAS-Nummer: 1219452-59-1
Molekulargewicht: 287.13 g/mol
InChI-Schlüssel: COYHOLAPSKPCRR-XFFZJAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate typically involves a multi-step process. The starting materials and reagents used in the synthesis include 4-chlorobenzaldehyde, methyl acetoacetate, and appropriate catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pH levels, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate include:

  • Methyl 5-chloro-5-(4-chlorophenyl)-2-methylenepent-4-enoate
  • Ethyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1219452-59-1

Molekularformel

C13H12Cl2O3

Molekulargewicht

287.13 g/mol

IUPAC-Name

methyl (Z)-5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylidenepent-4-enoate

InChI

InChI=1S/C13H12Cl2O3/c1-8(13(17)18-2)12(16)7-11(15)9-3-5-10(14)6-4-9/h3-7,12,16H,1H2,2H3/b11-7-

InChI-Schlüssel

COYHOLAPSKPCRR-XFFZJAGNSA-N

Isomerische SMILES

COC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)Cl)\Cl)O

Kanonische SMILES

COC(=O)C(=C)C(C=C(C1=CC=C(C=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.